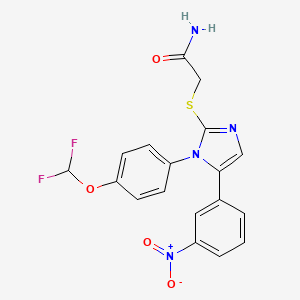

2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

2-((1-(4-(Difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a central imidazole core substituted with a 4-(difluoromethoxy)phenyl group at position 1 and a 3-nitrophenyl group at position 4. The thioacetamide moiety is attached via a sulfur atom at position 2 of the imidazole ring.

Properties

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N4O4S/c19-17(20)28-14-6-4-12(5-7-14)23-15(9-22-18(23)29-10-16(21)25)11-2-1-3-13(8-11)24(26)27/h1-9,17H,10H2,(H2,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTVJXXDQPINJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide , identified by CAS number 1226447-15-9, is a thioacetamide derivative featuring a complex structure that includes an imidazole ring and various functional groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C23H22F2N4O4S

- Molecular Weight : 488.5 g/mol

- Structure : The compound contains a difluoromethoxy group and a nitrophenyl moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some imidazole derivatives have demonstrated antibacterial and antifungal properties. For instance, studies have shown that related compounds possess inhibitory effects against various pathogens, suggesting potential use in treating infections .

- Anticancer Properties : Compounds containing imidazole rings are often investigated for their anticancer effects. Research has indicated that certain derivatives can inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity. For example, imidazole derivatives are known to inhibit enzymes involved in cancer cell proliferation .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels in cells, contributing to their anticancer effects .

- Cell Signaling Pathways : The compound might influence key signaling pathways involved in cell survival and apoptosis, such as the MAPK or PI3K/Akt pathways .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects of imidazole derivatives on various cancer cell lines, showing significant inhibition of cell growth. |

| Study 2 | Reported antimicrobial activity against multiple bacterial strains, suggesting potential therapeutic applications in infectious diseases. |

| Explored the synthesis of related compounds and their biological evaluation, highlighting the importance of specific functional groups in enhancing activity. |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazole-Thioacetamide Derivatives

Key Comparative Insights

Electronic and Steric Effects

- 3-Nitrophenyl vs. 4-Substituted Phenyls : The meta-nitro group in the target compound creates distinct electronic and steric environments compared to para-substituted analogs (e.g., 4-fluorophenyl in Compound 9 or 4-methoxyphenyl in CAS 1226453-26-4 ). The nitro group’s strong electron-withdrawing nature may enhance electrophilic interactions with biological targets, such as hydrogen bonding with enzyme active sites.

- Acetamide Tail Variations : The unsubstituted acetamide in the target compound contrasts with derivatives bearing heterocyclic tails (e.g., thiazol-2-yl in Compound 9 or isoxazolyl in CAS 1226456-09-2 ). These tails influence solubility and target selectivity; for instance, the thiazole ring in Compound 9 is critical for COX-2 inhibition .

Pharmacological Implications

- COX Inhibition : Compound 9’s thiazole-acetamide moiety contributes to its COX-2 selectivity (IC₅₀ = 0.82 µM), suggesting that the target compound’s unsubstituted acetamide may require structural optimization for similar efficacy .

- Anticancer Potential: The 4-methoxyphenyl analog (CAS 1226453-26-4) demonstrates inferred anticancer activity, likely due to the methoxy group’s balance of lipophilicity and hydrogen-bonding capacity . The target’s nitro group may alter apoptosis-inducing pathways via enhanced oxidative stress.

- Enzyme Binding: Docking studies for compound 9c highlight the importance of aryl-thiazole-triazole motifs in α-glucosidase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.